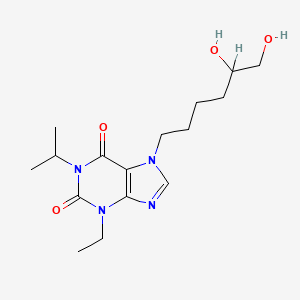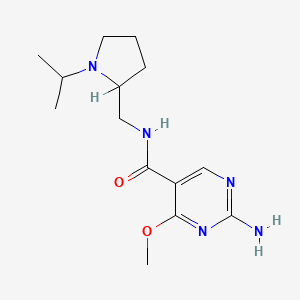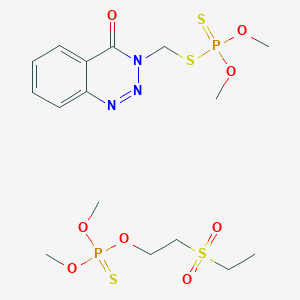
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex chemical compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves several steps. The synthetic routes typically include the reaction of hydroxylamine with sulfonic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it can be used to study enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the structure and function of target molecules. The molecular targets and pathways involved in its action are still being studied, but they likely include enzymes, proteins, and other biomolecules.
Comparison with Similar Compounds
Compared to other similar compounds, Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt stands out due to its unique structure and reactivity Similar compounds include other hydroxylamine derivatives and sulfonic acid derivatives, but this compound’s specific combination of functional groups gives it distinct properties
Properties
CAS No. |
134601-07-3 |
|---|---|
Molecular Formula |
C15H17ClKN3O4S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
potassium;[(Z)-(5-chloro-2-pentan-3-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |
InChI |
InChI=1S/C15H18ClN3O4S.K/c1-3-9(4-2)15-17-13-11(16)6-5-10-12(18-23-24(20,21)22)7-8-19(15)14(10)13;/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21,22);/q;+1/p-1/b18-12-; |
InChI Key |
RCDAWFBGJQRJLH-UWRQUICRSA-M |
Isomeric SMILES |
CCC(CC)C1=NC2=C(C=CC\3=C2N1CC/C3=N/OS(=O)(=O)[O-])Cl.[K+] |
Canonical SMILES |
CCC(CC)C1=NC2=C(C=CC3=C2N1CCC3=NOS(=O)(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)







![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)


